molecular formula C7HF4IO3 B3039185 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one CAS No. 954373-94-5

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

Cat. No.: B3039185
CAS No.: 954373-94-5
M. Wt: 335.98 g/mol
InChI Key: ZJHDTMPJHPTADJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is a fluorinated organic compound that belongs to the class of benziodoxoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one typically involves the fluorination of a benziodoxole precursor. Common synthetic routes may include:

    Direct Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Electrophilic Fluorination: Employing electrophilic fluorinating reagents in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield hydroxy or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benziodoxole oxides, while substitution can introduce various functional groups.

Scientific Research Applications

    Organic Synthesis: As a fluorinated building block for the synthesis of complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Material Science: Application in the design of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one involves its interaction with molecular targets through its fluorinated and hydroxy functional groups. These interactions can modulate various biochemical pathways, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one: Known for its unique fluorinated structure.

    1-Hydroxy-1,2-benziodoxole-3(1H)-one: Lacks fluorine atoms, resulting in different chemical properties.

    4,5,6,7-Tetrafluoro-1,2-benziodoxole: Similar structure but without the hydroxy group.

Uniqueness

The presence of multiple fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-1-hydroxy-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHDTMPJHPTADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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